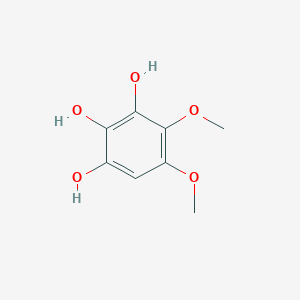
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzodioxine ring system, which is further substituted with two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine typically involves the bromination and fluorination of a suitable benzodioxine precursor. One common method involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the benzodioxine ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.
化学反应分析
Types of Reactions
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.
科学研究应用
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用机制
The mechanism of action of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes by integrating into biological membranes or interacting with enzymes and receptors.
相似化合物的比较
Similar Compounds
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another brominated benzodioxine derivative with potential anticancer activity.
4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole: A similar compound used in the synthesis of polymers for electronic applications.
Uniqueness
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the benzodioxine ring enhances its reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C10H10BrFO2 |
|---|---|
分子量 |
261.09 g/mol |
IUPAC 名称 |
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine |
InChI |
InChI=1S/C10H10BrFO2/c1-10(2)5-13-8-4-6(11)3-7(12)9(8)14-10/h3-4H,5H2,1-2H3 |
InChI 键 |
AWZVDBLUFUDZKI-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC2=C(O1)C(=CC(=C2)Br)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


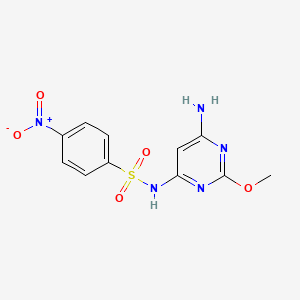


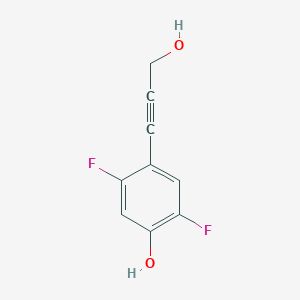
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
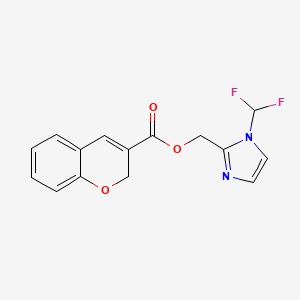

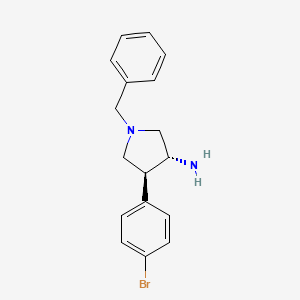
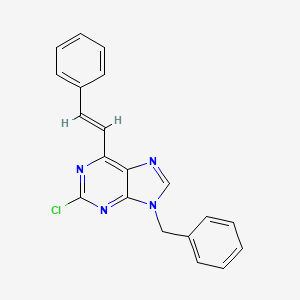

![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
